molecular formula C20H17N3O3S B2775484 2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-20-8

2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2775484
CAS RN: 893291-20-8
M. Wt: 379.43
InChI Key: HIHLMIAEDCCKQO-UHFFFAOYSA-N
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Description

“2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The compound was synthesized via a three-component interaction of 1H-2,1-benzothiazin-4 (3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the interaction of 1H-2,1-benzothiazin-4 (3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles . The exact mechanism of these reactions may depend on the specific conditions and catalysts used .

Scientific Research Applications

Multicomponent Synthesis and Reaction Selectivity

A notable aspect of this compound involves its synthesis through a three-component interaction, showcasing the compound's formation via the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles. The reaction's outcome can lead to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), highlighting the reaction's selectivity based on the reactants used. This process underscores the synthetic versatility and potential for generating diverse derivatives from a common precursor (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. For example, synthesis involving cycloalkanecarbaldehydes and assessment of the resulting compounds revealed antibacterial and antifungal activities, contributing valuable insights into their potential as antimicrobial agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Future Directions

The future directions for research on this compound could include further exploration of its potential pharmacological properties, development of more efficient synthesis methods, and detailed study of its physical and chemical properties .

properties

IUPAC Name

2-amino-6-ethyl-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-23-16-11-7-6-10-14(16)18-19(27(23,24)25)17(13-8-4-3-5-9-13)15(12-21)20(22)26-18/h3-11,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHLMIAEDCCKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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